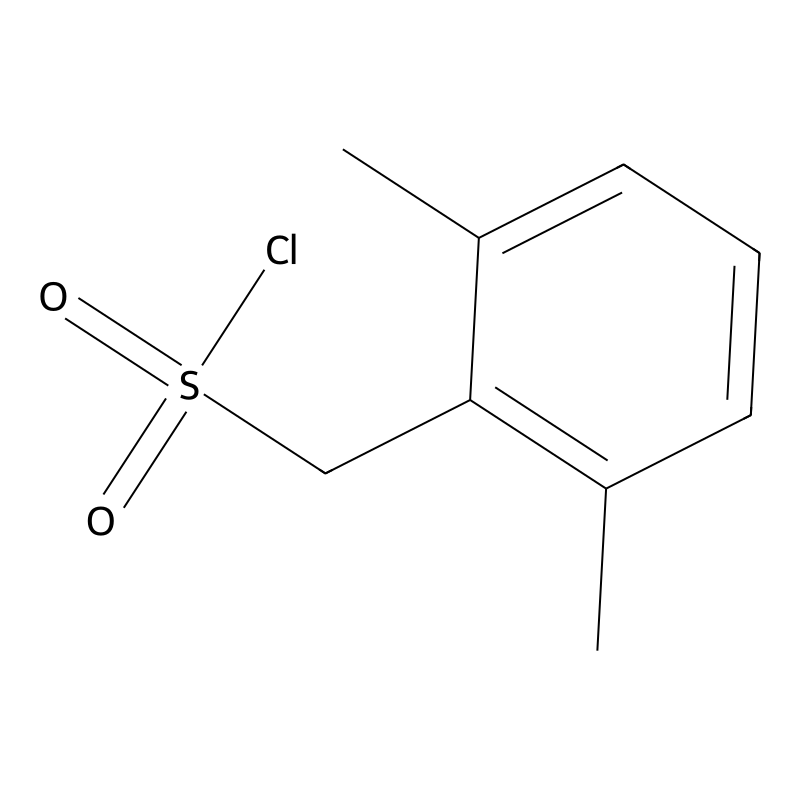

(2,6-dimethylphenyl)methanesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

(2,6-dimethylphenyl)methanesulfonyl chloride is a versatile reagent used in organic synthesis for various purposes, including:

- Protecting groups: The sulfonyl chloride group (-SO₂Cl) can be used as a protecting group for alcohols and amines. This group can be readily introduced and removed under controlled reaction conditions, allowing for the selective modification of other functional groups in a molecule.

- Alkylations: The sulfonyl chloride group can act as a leaving group in alkylation reactions. This allows for the introduction of the (2,6-dimethylphenyl)methylene group (-CH₂C₆H₃(CH₃)₂) onto various nucleophiles, such as enolates, phenols, and thiols.

Medicinal Chemistry

(2,6-dimethylphenyl)methanesulfonyl chloride is employed in medicinal chemistry for the synthesis of various bioactive molecules, including:

- Drug discovery: The (2,6-dimethylphenyl)methylene group can be introduced into potential drug candidates to modulate their properties, such as lipophilicity and metabolic stability. This can be crucial for optimizing drug efficacy and reducing side effects.

- Enzyme inhibitors: The compound can be used to create inhibitors of specific enzymes, which can be valuable tools for studying biological pathways and developing new drugs.

Material Science

(2,6-dimethylphenyl)methanesulfonyl chloride finds applications in material science research for:

- Polymer modification: The compound can be used to modify polymers, introducing functional groups that can influence their properties, such as adhesion, conductivity, and thermal stability.

- Surface functionalization: The (2,6-dimethylphenyl)methylene group can be introduced onto the surface of various materials to tailor their surface properties for specific applications.

(2,6-Dimethylphenyl)methanesulfonyl chloride is an organic compound characterized by the presence of a methanesulfonyl chloride functional group attached to a dimethyl-substituted phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 218.7 g/mol . The compound is recognized for its utility in various chemical synthesis processes and research applications, particularly in the fields of medicinal chemistry and organic synthesis.

This compound is primarily used as a sulfonylating agent in organic synthesis. It can participate in several types of reactions:

- Nucleophilic Substitution: (2,6-Dimethylphenyl)methanesulfonyl chloride can react with nucleophiles such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate ester derivatives.

- Coupling Reactions: It can be employed in coupling reactions to introduce the methanesulfonyl group into various substrates, enhancing their reactivity for further transformations.

- Dehydrochlorination: Under certain conditions, it can undergo dehydrochlorination, leading to the formation of unsaturated compounds.

The synthesis of (2,6-dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (2,6-dimethylphenol) with thionyl chloride or phosphorus pentachloride in the presence of a solvent such as dichloromethane. The general reaction can be summarized as follows:

- Starting Material: (2,6-Dimethylphenol)

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Solvent: Dichloromethane

- Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until completion.

This method yields (2,6-dimethylphenyl)methanesulfonyl chloride with good purity and yield.

(2,6-Dimethylphenyl)methanesulfonyl chloride finds applications in:

- Organic Synthesis: As a reagent for the introduction of sulfonyl groups into various organic molecules.

- Pharmaceutical Development: Potential use in the synthesis of bioactive compounds due to its reactivity towards nucleophiles.

- Material Science: Utilization in the modification of polymers and resins to enhance their properties.

Several compounds share structural similarities with (2,6-dimethylphenyl)methanesulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (2,4-Dimethylphenyl)methanesulfonyl chloride | 1216081-74-1 | Similar structure but different substitution pattern on the aromatic ring. |

| Benzene-1,3-disulfonyl chloride | 585-47-7 | Contains two sulfonyl groups; used for different synthetic purposes. |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | 351003-54-8 | Halogenated derivative with distinct reactivity patterns compared to (2,6-dimethylphenyl)methanesulfonyl chloride. |

| 4-Benzyloxybenzenesulfonyl chloride | 87001-32-9 | Contains an ether linkage; used in different synthetic applications. |

The unique positioning of methyl groups at the 2 and 6 positions on the phenolic ring distinguishes (2,6-dimethylphenyl)methanesulfonyl chloride from its analogs, potentially influencing its reactivity and biological interactions.